1-ethyl-N-methyl-5-nitro-1H-benzo[d]imidazol-2-amine
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Overview
Description
1-ethyl-N-methyl-5-nitro-1H-benzo[d]imidazol-2-amine is a compound belonging to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that have significant importance in medicinal chemistry due to their diverse biological activities. The presence of the nitro group and the benzimidazole core in this compound makes it a compound of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-N-methyl-5-nitro-1H-benzo[d]imidazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of an aromatic aldehyde with o-phenylenediamine in the presence of an acid catalyst to form the benzimidazole core. Subsequent nitration and alkylation steps introduce the nitro group and the ethyl and methyl substituents, respectively .
Industrial Production Methods
Industrial production of benzimidazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Solvent selection, temperature control, and catalyst choice are critical factors in scaling up the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-ethyl-N-methyl-5-nitro-1H-benzo[d]imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as halogenation or nitration
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used as reducing agents.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a Lewis acid catalyst
Major Products Formed
Reduction: The reduction of the nitro group forms 1-ethyl-N-methyl-5-amino-1H-benzo[d]imidazol-2-amine.
Substitution: Halogenation can introduce halogen atoms at specific positions on the benzimidazole ring
Scientific Research Applications
1-ethyl-N-methyl-5-nitro-1H-benzo[d]imidazol-2-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential antimicrobial and antifungal properties.
Medicine: Benzimidazole derivatives are known for their therapeutic potential, including antiviral, anticancer, and anti-inflammatory activities.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-ethyl-N-methyl-5-nitro-1H-benzo[d]imidazol-2-amine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The benzimidazole core can bind to enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Metronidazole: A nitroimidazole derivative with antimicrobial properties.
Tinidazole: Another nitroimidazole used as an antiprotozoal and antibacterial agent.
Omeprazole: A benzimidazole derivative used as a proton pump inhibitor for treating gastric ulcers
Uniqueness
1-ethyl-N-methyl-5-nitro-1H-benzo[d]imidazol-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H12N4O2 |
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Molecular Weight |
220.23 g/mol |
IUPAC Name |
1-ethyl-N-methyl-5-nitrobenzimidazol-2-amine |
InChI |
InChI=1S/C10H12N4O2/c1-3-13-9-5-4-7(14(15)16)6-8(9)12-10(13)11-2/h4-6H,3H2,1-2H3,(H,11,12) |
InChI Key |
ANMGKUOKPLHFKR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)[N+](=O)[O-])N=C1NC |
Origin of Product |
United States |
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